

HPLC-UV method for quantifying Profenofos in vegetable samples

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Compound of Interest

Compound Name: Profenofos

Cat. No.: B10824973

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An HPLC-UV method provides a reliable and accessible approach for the quantification of **profenofos** residues in vegetable samples. This application note details a complete protocol, from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development and food safety.

Introduction

Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on crops such as cotton, maize, sugar beet, soybean, potato, and various vegetables. Due to its potential toxicity, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose, offering a balance of sensitivity, selectivity, and cost-effectiveness.

Principle

This method involves the extraction of **profenofos** from a homogenized vegetable matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into an HPLC system. The separation of **profenofos** is achieved on a reversed-phase C18 column with a suitable mobile phase. The UV detector measures the absorbance of the eluting **profenofos** at a specific wavelength, and the concentration is determined by comparing the peak area to that of a known standard.

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
 - Homogenizer or blender
 - Centrifuge
 - Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
 - Vortex mixer
 - Analytical balance
 - Syringe filters (0.45 μ m)
 - Glassware (volumetric flasks, pipettes, etc.)
- Reagents:
 - **Profenofos** analytical standard
 - HPLC-grade acetonitrile
 - HPLC-grade methanol
 - HPLC-grade water
 - Ethyl acetate
 - Sodium chloride (NaCl)
 - Anhydrous magnesium sulfate (MgSO_4)

- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (for samples with high pigment content)
- Formic acid or ammonium formate (for mobile phase modification, if needed)

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **profenofos** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Intermediate Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
- Working Standard Solutions (0.05 - 5.0 µg/mL): Prepare a series of working standards by appropriate serial dilutions of the intermediate standard solution with the mobile phase.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for pesticide residue analysis in food matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Homogenization: Weigh 10-15 g of a representative vegetable sample and homogenize it using a blender.
- Extraction:
 - Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - Cap the tube tightly and vortex vigorously for 1 minute.
 - Centrifuge at ≥3000 rpm for 5 minutes.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). For vegetables with high chlorophyll content, 50 mg of GCB can be added.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Final Extract:
 - Take the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
 - The sample is now ready for HPLC-UV analysis.

HPLC-UV Conditions

- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)[6]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v) or methanol and water.[7][8] The exact ratio may need optimization depending on the column and system.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- UV Detection Wavelength: 230 nm or 219 nm[6][9]
- Column Temperature: Ambient or controlled at 25-30 °C

Data Presentation

The quantitative performance of the HPLC-UV method for **profenofos** analysis is summarized in the table below. These values are typical and may vary depending on the specific vegetable matrix and laboratory conditions.

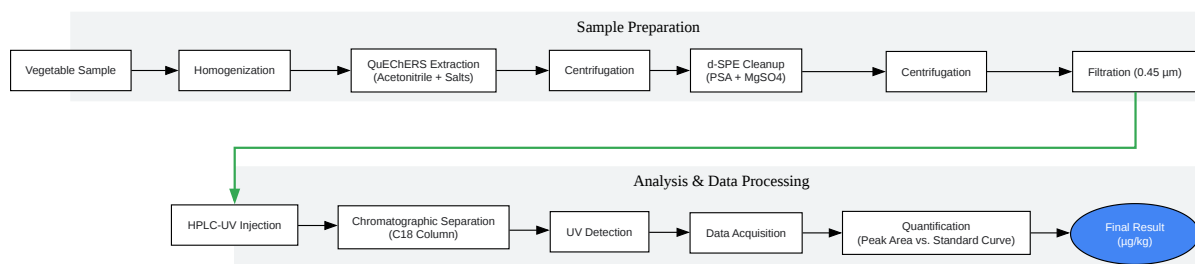
| Parameter | Typical Value | Reference |
|-------------------------------|-------------------------------|-----------|
| Retention Time (min) | 4.5 - 8.0 | [6][7][8] |
| Linearity (R^2) | > 0.99 | [10] |
| Limit of Detection (LOD) | 0.01 - 0.16 $\mu\text{g/mL}$ | [6][7] |
| Limit of Quantification (LOQ) | 0.03 - 0.486 $\mu\text{g/mL}$ | [6][7] |
| Recovery (%) | 80 - 110% | [10] |
| Precision (RSD %) | < 15% | [9][10] |

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH, SANTE) to ensure its suitability for the intended purpose.[6] Key validation parameters include:

- **Linearity:** Assessed by analyzing a series of standard solutions at different concentrations to establish a calibration curve. A correlation coefficient (R^2) of >0.99 is generally considered acceptable.[10]
- **Accuracy (Recovery):** Determined by spiking blank vegetable samples with known concentrations of **profenofos** and analyzing them. The percentage recovery is calculated.
- **Precision (Repeatability and Intermediate Precision):** Evaluated by analyzing replicate samples at the same concentration on the same day (repeatability) and on different days (intermediate precision). The results are expressed as the relative standard deviation (RSD).
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
- **Specificity/Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank vegetable samples to check for any interfering peaks at the retention time of **profenofos**.

Visualization



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Caption: Experimental workflow for HPLC-UV quantification of **profenofos** in vegetables.

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